![molecular formula C13H15N3O3 B12937035 N-[(2-Hydroxyphenyl)methyl]-D-histidine CAS No. 848396-02-1](/img/structure/B12937035.png)
N-[(2-Hydroxyphenyl)methyl]-D-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a hydroxybenzyl group, an imidazole ring, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde, imidazole, and ®-2-aminopropanoic acid.
Formation of Schiff Base: 2-Hydroxybenzaldehyde reacts with ®-2-aminopropanoic acid to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Imidazole Coupling: The amine is coupled with imidazole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield a saturated imidazoline derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 2-((2-Formylbenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid.
Reduction: 2-((2-Hydroxybenzyl)amino)-3-(1H-imidazolin-4-yl)propanoic acid.
Substitution: 2-((2-Alkoxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid.
科学的研究の応用
®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases involving imidazole receptors.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of ®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with histamine receptors, while the hydroxybenzyl group may bind to various enzymes.
Pathways Involved: The compound can modulate signaling pathways involving histamine receptors, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
(S)-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid: The enantiomer of the compound with different biological activity.
2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid: The racemic mixture with combined properties of both enantiomers.
2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)butanoic acid: A homolog with an additional carbon in the propanoic acid chain.
Uniqueness
®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity towards molecular targets compared to its enantiomer and racemic mixture.
特性
CAS番号 |
848396-02-1 |
|---|---|
分子式 |
C13H15N3O3 |
分子量 |
261.28 g/mol |
IUPAC名 |
(2R)-2-[(2-hydroxyphenyl)methylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H15N3O3/c17-12-4-2-1-3-9(12)6-15-11(13(18)19)5-10-7-14-8-16-10/h1-4,7-8,11,15,17H,5-6H2,(H,14,16)(H,18,19)/t11-/m1/s1 |
InChIキー |
XOHSJPOQKQXJMI-LLVKDONJSA-N |
異性体SMILES |
C1=CC=C(C(=C1)CN[C@H](CC2=CN=CN2)C(=O)O)O |
正規SMILES |
C1=CC=C(C(=C1)CNC(CC2=CN=CN2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)

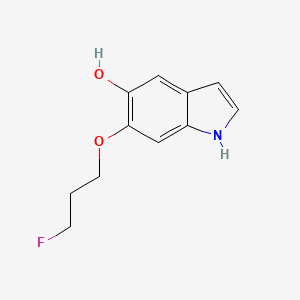
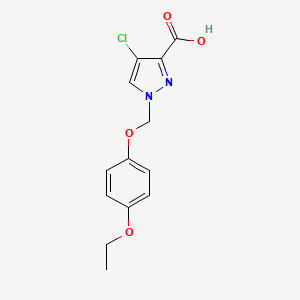
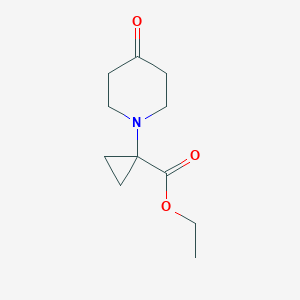

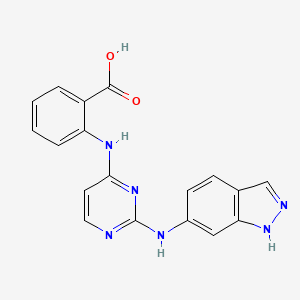



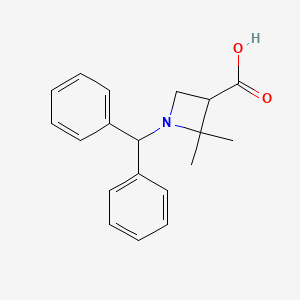
![1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione](/img/structure/B12937018.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-](/img/structure/B12937022.png)
![1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937025.png)
